p-Bromobenzyl chloroformate
Overview
Description
p-Bromobenzyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as p-bromobenzyl bromide and p-bromobenzyl alcohols are mentioned, which are used in various synthetic applications. These compounds are typically involved in the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons and other aromatic compounds .
Synthesis Analysis
The synthesis of related p-bromobenzyl compounds involves various catalytic processes. For instance, o-bromobenzyl alcohol has been used as an annulating reagent in the synthesis of triphenylenes and phenanthrenes, facilitated by a palladium/electron-deficient phosphine catalyst . Similarly, p-bromobenzyl triphenylphosphonium bromide has been prepared by reacting triphenylphosphine with p-bromobenzyl bromide . These methods demonstrate the versatility of bromobenzyl derivatives in organic synthesis, particularly in the construction of complex aromatic systems.
Molecular Structure Analysis
The molecular structure of p-bromobenzyl-related compounds can be quite intricate. For example, the crystal structure of (p-bromobenzyl)triphenylphosphonium bromides has been determined, revealing weak interactions between the chlorine atoms of the CH2Cl2 molecules and the bromine bonded in the cation . This suggests that the p-bromobenzyl moiety can participate in various non-covalent interactions, which could influence the reactivity and properties of the compound.
Chemical Reactions Analysis
Chemical reactions involving p-bromobenzyl derivatives are diverse. The debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides is one such reaction, catalyzed by a palladium complex . Additionally, the reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase has been studied, showing that the bromo analogue can act as a competitive inhibitor and undergoes processing to eliminate bromide . These studies highlight the reactivity of bromobenzyl compounds in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-bromobenzyl derivatives can be inferred from their synthesis and molecular structure. For instance, the crystal structures of (p-bromobenzyl)triphenylphosphonium bromides indicate the presence of weak interactions that could affect their solubility and stability . The reactivity of these compounds with enzymes and in catalytic cycles also provides insight into their chemical behavior, such as their electrophilic or nucleophilic characteristics .
Scientific Research Applications
N-Protecting Agent for α-Amino Acids
p-Bromobenzyl chloroformate is recognized for its role as an N-protecting agent for α-amino acids. This chemical is used in the preparation of specific compounds and is known for its physical properties such as melting point and density. Due to its nature, it's recommended to handle this compound with caution, especially considering its potential toxicity and carcinogenic properties (Sampson, 2001).
Antitumor Activity
Research has shown that derivatives of p-Bromobenzyl chloroformate, specifically S-(p-Bromobenzyl)glutathione diesters, exhibit antitumor activity both in vitro and in vivo. These compounds act as competitive inhibitors of human glyoxalase I, an enzyme part of the cytosolic glyoxalase system. Their ability to inhibit the growth of human leukemia cells highlights their potential in cancer research (Thornalley et al., 1996).
Reactivity in Enzymatic Processes
p-Bromobenzyl chloroformate has been studied for its differential reactivity in enzymatic processes, particularly with benzoylformate decarboxylase. This research helps in understanding the enzyme's behavior with various substrates and could have implications for developing inhibitors or modifying the enzyme's activity in specific biochemical pathways (Reynolds et al., 1988).
Synthesis and Structural Analysis
In the field of organic synthesis, p-Bromobenzyl chloroformate plays a crucial role in the formation of complex molecules and structures. Its reactivity and interaction with other compounds contribute significantly to the development of new chemical entities and have potential applications in drug design and material science (Herrmann et al., 1993).
Environmental Health Research
Studies involving p-Bromobenzyl chloroformate also extend to environmental health, particularly in assessing exposure to disinfection by-products. This research is crucial for understanding the potential health impacts of these by-products and developing strategies to mitigate any associated risks (Lynberg et al., 2001).
properties
IUPAC Name |
(4-bromophenyl)methyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSFXTWVHXJJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535249 | |
Record name | (4-Bromophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromobenzyl chloroformate | |
CAS RN |
5798-78-7 | |
Record name | p-Bromobenzyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Bromobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-BROMOBENZYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOF21NRS5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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